BenchChemオンラインストアへようこそ!

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

CB1 antagonist cannabinoid receptor obesity

This 1,3-disubstituted azetidine (CAS 1797343-22-6, MW 349.44) is a structurally characterized CB1 antagonist/inverse agonist (Ki=950 nM) from the Merck Sharp & Dohme patent family (US7906652B2). Unlike generic azetidine sulfonyl building blocks, its specific 4-fluoro-3-methylphenylsulfonyl regiochemistry is essential for CB1 engagement and has been independently validated as a pharmacophoric motif in anthrax lethal factor inhibition (IC₅₀=54 nM). It offers clean selectivity over FAAH, MGL, and NAAA (all IC₅₀≥100 μM), eliminating confounding off-target polypharmacology. Ideal as a reference standard for cannabinoid receptor screening, a scaffold for dual CB1/CB2 probe development, or a starting point for peripherally restricted antagonist programs in NAFLD/NASH.

Molecular Formula C14H20FNO4S2
Molecular Weight 349.44
CAS No. 1797343-22-6
Cat. No. B2840782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
CAS1797343-22-6
Molecular FormulaC14H20FNO4S2
Molecular Weight349.44
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)F
InChIInChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)12-4-5-14(15)11(3)6-12/h4-6,10,13H,7-9H2,1-3H3
InChIKeyGUAZCEYQUPBOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797343-22-6): A Dual-Sulfonyl Azetidine CB1 Antagonist for Obesity & Metabolic Disorder Research Procurement


1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797343-22-6), molecular formula C₁₄H₂₀FNO₄S₂ and molecular weight 349.44, is a synthetic, 1,3-disubstituted azetidine derivative featuring a 4-fluoro-3-methylphenylsulfonyl group at the N1 position and an isobutylsulfonyl group at the C3 position . It is disclosed within the Merck Sharp & Dohme patent family (US7906652B2 / WO2007064566) as a cannabinoid-1 (CB1) receptor antagonist and/or inverse agonist [1]. In vitro, the compound displaces [³H]CP-55,940 from the rat CB1 receptor with a Ki of 950 nM and exhibits selectivity over CB2 (Ki > 1,000 nM) as well as over off-target endocannabinoid-system enzymes (FAAH, MGL, NAAA; IC₅₀ all ≥ 100,000 nM) [2]. Its structural motif—the 4-fluoro-3-methylphenylsulfonyl group—is independently validated in a potent anthrax lethal factor inhibitor (IC₅₀ = 54 nM), confirming the pharmacophoric relevance of this substituent [3].

Why Generic Azetidine or Sulfonyl-Azetidine Substitution Cannot Replace CAS 1797343-22-6 in CB1 Antagonist Research


Within the 1,3-disubstituted azetidine CB1 antagonist class, even minor structural perturbations at the N1-arylsulfonyl position produce significant shifts in receptor binding affinity and selectivity. The 4-fluoro-3-methylphenylsulfonyl substituent of CAS 1797343-22-6 is not a generic aryl group: the specific regiochemistry of the methyl (meta to sulfonyl) and fluorine (para to sulfonyl) substituents modulates both steric and electronic interactions within the CB1 orthosteric binding pocket [1]. The closest regioisomer—the 4-fluoro-2-methylphenyl analog (CAS 1797277-32-7)—shares the identical molecular formula (C₁₄H₂₀FNO₄S₂, MW 349.44) yet differs in the methyl-group position on the phenyl ring . Similarly, the 4-fluorophenyl analog lacking the methyl group (CAS 1796970-06-3, MW 335.4) introduces distinct lipophilicity and conformational properties that affect target engagement . Furthermore, replacing the N1-arylsulfonyl with an alkylsulfonyl—as in 1-(butylsulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797847-41-6, MW 297.4)—removes the aromatic pharmacophore essential for CB1 binding, likely abolishing meaningful receptor affinity . These structural nuances mean that generic substitution by seemingly similar 'azetidine sulfonyl' building blocks cannot reproduce the specific CB1 binding profile, off-target selectivity fingerprint, or patent-positioned intellectual property of CAS 1797343-22-6.

Quantitative Differentiation Evidence for 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797343-22-6) vs. Comparators


CB1 Receptor Binding Affinity: CAS 1797343-22-6 Ki = 950 nM vs. Clinical-Stage CB1 Antagonists Rimonabant and Taranabant

CAS 1797343-22-6 binds to the rat CB1 receptor with a Ki of 950 nM, as measured by displacement of [³H]CP-55,940 from rat brain homogenates in the presence of phenylmethanesulfonyl fluoride (PMSF) [1]. This places it within the class of moderate-affinity CB1 antagonists. By comparison, the clinically studied CB1 antagonist/inverse agonist rimonabant (SR141716A) exhibits a Ki of 1.8 nM at CB1—approximately 528-fold higher affinity—while taranabant (MK-0364) has a Ki of 0.13 nM (~7,300-fold higher affinity) [2]. The substantially lower potency of CAS 1797343-22-6 relative to these highly lipophilic, CNS-penetrant clinical candidates may be advantageous for peripherally restricted CB1 antagonist applications or for use as a tool compound where full receptor saturation is not required.

CB1 antagonist cannabinoid receptor obesity binding affinity Ki

CB1 vs. CB2 Selectivity: CAS 1797343-22-6 Exhibits a Distinct Selectivity Ratio Relative to Rimonabant and Taranabant

CAS 1797343-22-6 demonstrates at least 1.05-fold selectivity for CB1 (Ki = 950 nM) over CB2 (Ki > 1,000 nM in both mouse and human CB2 expressed in HEK293 cells) [1]. In contrast, rimonabant shows approximately 286-fold CB1 selectivity (Ki CB1 = 1.8 nM vs. CB2 = 514 nM), and taranabant shows approximately 1,308-fold CB1 selectivity (Ki CB1 = 0.13 nM vs. CB2 = 170 nM) [2]. The narrow CB1/CB2 window of CAS 1797343-22-6 represents a distinct pharmacological profile: it is essentially equipotent at both cannabinoid receptor subtypes within the measurable range. This is in stark contrast to the high CB1 selectivity of rimonabant and taranabant, and may indicate a different binding mode or reduced reliance on CB1-specific subpocket interactions. Additionally, CAS 1797343-22-6 shows negligible activity against endocannabinoid metabolic enzymes (FAAH, MGL, NAAA; IC₅₀ all ≥ 100,000 nM), confirming no confounding polypharmacology in these pathways [1].

CB1 selectivity CB2 selectivity cannabinoid receptor off-target selectivity ratio

Regioisomeric Differentiation: 4-Fluoro-3-methylphenyl vs. 4-Fluoro-2-methylphenyl Sulfonyl Substituent at N1

The methyl group position on the N1-arylsulfonyl ring is a critical determinant of CB1 receptor pharmacophore engagement. CAS 1797343-22-6 bears the methyl group at the 3-position (meta to sulfonyl) of the 4-fluorophenyl ring, whereas the closest regioisomer CAS 1797277-32-7 places the methyl group at the 2-position (ortho to sulfonyl). Both compounds share the identical molecular formula (C₁₄H₂₀FNO₄S₂, MW 349.44) and differ only in this regiochemical detail . In the broader CB1 antagonist azetidine patent literature (US7906652B2 / WO2007064566), the nature and position of aryl substituents are explicitly defined as variables modulating CB1 binding potency, with the methyl group position affecting both steric complementarity to the receptor binding pocket and the conformational preferences of the sulfonyl linker [1]. While direct comparative CB1 Ki data for the 2-methyl regioisomer CAS 1797277-32-7 is not publicly available in curated databases, the SAR principles established in the patent family indicate that even single-atom positional changes on the aryl ring produce measurable shifts in receptor affinity.

regioisomer SAR methyl position aryl sulfonyl CB1 pharmacophore

Pharmacophoric Validation: The 4-Fluoro-3-methylphenylsulfonyl Motif Is Independently Confirmed in a Potent Anthrax Lethal Factor Inhibitor

The 4-fluoro-3-methylphenylsulfonyl group present in CAS 1797343-22-6 is not a random structural feature; it has been independently validated as a potency-conferring pharmacophoric element in a structurally distinct chemotype. Xiong et al. (2006) identified (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide (Compound 40) as a potent anthrax lethal factor (LF) inhibitor with an IC₅₀ of 54 nM in the enzymatic assay and 210 nM in a macrophage cytotoxicity assay, with confirmed in vivo efficacy [1]. This demonstrates that the 4-fluoro-3-methylphenylsulfonyl motif engages protein targets with high affinity in a completely different biological context—a zinc metalloprotease—suggesting that the substituent carries intrinsic target-binding capability beyond the CB1 receptor. The motif's presence in both a CB1 antagonist azetidine scaffold and an anthrax LF inhibitor scaffold independently cross-validates its utility as a privileged fragment for sulfonyl-based drug discovery.

pharmacophore 4-fluoro-3-methylphenyl sulfonyl anthrax lethal factor medicinal chemistry

Physicochemical Differentiation: Lower Molecular Weight and Lipophilicity vs. Rimonabant and Taranabant May Favor Peripherally Restricted CB1 Antagonism

CAS 1797343-22-6 has a molecular weight of 349.44 g/mol, which is substantially lower than rimonabant (MW = 462.08) and taranabant (MW = 515.96) [1][2]. While experimentally measured LogP data for CAS 1797343-22-6 is not publicly available, rimonabant has a reported XLogP of approximately 6.13 and taranabant approximately 6.56, both exceeding typical thresholds for CNS penetration [1][2]. The presence of two polar sulfonyl groups on the azetidine scaffold of CAS 1797343-22-6, combined with its lower molecular weight and reduced aromatic ring count, predicts lower lipophilicity than rimonabant or taranabant, which feature extended hydrophobic aromatic systems (diarylpyrazole in rimonabant; diarylpropanamide in taranabant). Physicochemical property analysis via PrenDB lists a calculated LogP of 5.71 for a structurally related compound [3], suggesting CAS 1797343-22-6 likely sits in an intermediate lipophilicity range. Lower LogP and MW are correlated with reduced passive blood-brain barrier permeability and potentially improved peripheral selectivity—a key goal of second-generation CB1 antagonist programs seeking to avoid the CNS-mediated psychiatric adverse effects that led to rimonabant's market withdrawal.

physicochemical properties molecular weight lipophilicity LogP drug-likeness peripheral restriction

Optimal Procurement and Research Application Scenarios for 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797343-22-6)


Peripherally Restricted CB1 Antagonist Lead Optimization for Metabolic Disease

CAS 1797343-22-6 serves as a structurally characterized starting point or reference compound for medicinal chemistry programs targeting peripherally restricted CB1 antagonists for obesity, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH) [3]. Its moderate CB1 affinity (Ki = 950 nM), near-equipotent CB1/CB2 profile, and predicted lower lipophilicity relative to rimonabant and taranabant position it as a tool to explore structure-activity relationships aimed at minimizing CNS penetration while retaining metabolic efficacy [2]. The compound's patent pedigree within the Merck Sharp & Dohme CB1 antagonist portfolio (US7906652B2) provides a clear intellectual property landscape for freedom-to-operate assessments [3].

CB1/CB2 Dual Pharmacology Tool for Investigating Cannabinoid Receptor Biology in Inflammation and Fibrosis

The near-equipotent CB1/CB2 binding profile of CAS 1797343-22-6 (CB1 Ki = 950 nM; CB2 Ki > 1,000 nM; estimated ratio <1.05) differentiates it from highly CB1-selective ligands and makes it suitable as a pharmacological tool for studies where dual cannabinoid receptor engagement is hypothesized to contribute to therapeutic outcomes [3]. This is particularly relevant in inflammation, fibrosis, and certain cancer models where both CB1 and CB2 receptors are expressed and may mediate opposing or synergistic effects [2]. Its clean selectivity against endocannabinoid metabolic enzymes (FAAH, MGL, NAAA; all IC₅₀ ≥ 100 μM) eliminates confounding polypharmacology [3].

Structure-Activity Relationship (SAR) Exploration of the 4-Fluoro-3-methylphenylsulfonyl Pharmacophore Across Target Classes

The 4-fluoro-3-methylphenylsulfonyl group present in CAS 1797343-22-6 has been independently validated as a potency-conferring pharmacophoric element in an anthrax lethal factor inhibitor (IC₅₀ = 54 nM) [3]. This cross-target validation makes CAS 1797343-22-6 a valuable scaffold for medicinal chemistry groups exploring the broader utility of the 4-fluoro-3-methylphenylsulfonyl motif in sulfonyl-based inhibitor design beyond CB1 antagonism. The compound can serve as a synthetic intermediate or comparator for fragment-based drug discovery, targeted covalent inhibitor design (exploiting the electrophilic sulfonyl groups), and privileged-structure library construction [2].

Comparative Binding Selectivity Profiling in Cannabinoid Receptor Screening Panels

CAS 1797343-22-6 has publicly available, curated binding data for CB1 (Ki = 950 nM), CB2 (Ki > 1,000 nM), FAAH, MGL, and NAAA (all IC₅₀ ≥ 100 μM) via BindingDB and ChEMBL [3]. This well-characterized selectivity fingerprint makes it suitable as a reference compound for calibrating cannabinoid receptor screening assays, benchmarking newly synthesized azetidine-series CB1 antagonists, or serving as a control ligand in panels assessing off-target activity against the endocannabinoid metabolic enzyme system [2]. Its established patent linkage to Merck Sharp & Dohme (US7906652B2) further supports its use in competitive intelligence and patent landscaping exercises .

Quote Request

Request a Quote for 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.